molecular formula C21H12N2O7 B6091335 4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

Cat. No.: B6091335
M. Wt: 404.3 g/mol
InChI Key: YSPYJKGFGGHFPD-UHFFFAOYSA-N
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Description

4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a complex organic compound featuring a nitrophenyl group, a dioxoisoindoline moiety, and a benzoic acid group

Properties

IUPAC Name

4-[2-(3-nitrophenyl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O7/c24-19-17-9-8-16(30-15-6-4-12(5-7-15)21(26)27)11-18(17)20(25)22(19)13-2-1-3-14(10-13)23(28)29/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPYJKGFGGHFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid typically involves multiple steps:

    Formation of the Isoindoline Moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine, followed by cyclization.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.

    Coupling Reaction: The final step involves coupling the nitrophenyl isoindoline derivative with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties. The presence of the nitrophenyl and benzoic acid groups suggests potential activity in these areas.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl group could participate in π-π interactions or hydrogen bonding, while the benzoic acid group could form ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid: Similar structure but with a different position of the nitro group.

    4-{[2-(3-aminophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid: Contains an amino group instead of a nitro group.

Uniqueness

The unique combination of the nitrophenyl, dioxoisoindoline, and benzoic acid groups in 4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid provides distinct chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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